molecular formula C5H3BrF3N3 B3342214 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine CAS No. 1360552-59-5

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B3342214
CAS No.: 1360552-59-5
M. Wt: 242.00 g/mol
InChI Key: IFSRFZMFVWYOPF-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine is a heterocyclic compound with the molecular formula C5H3BrF3N3 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine typically involves the bromination of 3-(trifluoromethyl)pyrazin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-(trifluoromethyl)pyrazin-2-amine is unique due to the combination of its bromine and trifluoromethyl groups on a pyrazine ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSRFZMFVWYOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265544
Record name 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360552-59-5
Record name 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360552-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromopyrazine (174 mg, 1 mmol) in DMSO (3 ml) stifling under Ar is added ferrocene (56 mg, 0.3 mmol) and degassed for 5 minutes with Ar. 2 ml of 1N H2SO4 in DMSO is added, followed by CF3I (0.276 ml, 3 mmol) in DMSO (2 ml), giving a slight yellow solution. 0.2 ml of 30% H2O2 is added slowly, causing the reaction to go from yellow to dark green in color. The reaction was heated to 50° C. for 2 hours under Ar. After cooling to room temperature, the reaction mixture is poured into brine, and product is extracted with EtOAc (4×20 ml). The combined organic fractions are dried with magnesium sulfate, filtered, then concentrated in vacuo. The crude material was purified by flash chromatography (SiO2, Biotage SNAP 10 g, 0-50% EtOAc/hept) which yields 70 mg of title compound; m/z 242.0, 244.0 (M, M+2H)
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
0.276 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
56 mg
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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